molecular formula C8H18O B3369338 2,3,3-Trimethyl-2-pentanol CAS No. 23171-85-9

2,3,3-Trimethyl-2-pentanol

Cat. No.: B3369338
CAS No.: 23171-85-9
M. Wt: 130.23 g/mol
InChI Key: FBWWGYIEJGQWJP-UHFFFAOYSA-N
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Description

2,3,3-Trimethyl-2-pentanol is an organic compound with the molecular formula C8H18O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a branched alkyl chain. This compound is known for its unique structural properties and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,3-Trimethyl-2-pentanol can be synthesized through several methods. One common method involves the hydration of alkenes. For instance, the hydration of 2,3,3-trimethyl-2-pentene in the presence of an acid catalyst can yield this compound. Another method involves the reduction of ketones or aldehydes using reducing agents such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic hydrogenation of the corresponding ketone or aldehyde. This process typically involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions

2,3,3-Trimethyl-2-pentanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4), phosphorus tribromide (PBr3)

Major Products Formed

Scientific Research Applications

2,3,3-Trimethyl-2-pentanol is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,3-Trimethyl-2-pentanol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions, influencing the structure and function of biological molecules. Its effects are mediated through its ability to act as a solvent, reactant, or intermediate in biochemical and chemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4-Trimethyl-2-pentanol
  • 3,3,4-Trimethyl-2-pentanol
  • 2,4-Dimethyl-3-pentanol
  • 2-Methyl-2-pentanol

Uniqueness

2,3,3-Trimethyl-2-pentanol is unique due to its specific branched structure, which imparts distinct physical and chemical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and boiling points, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

2,3,3-trimethylpentan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-6-7(2,3)8(4,5)9/h9H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWWGYIEJGQWJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177751
Record name 2,3,3-Trimethyl-2-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23171-85-9
Record name 2,3,3-Trimethyl-2-pentanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023171859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,3-Trimethyl-2-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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